2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile
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Overview
Description
2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile: is a chemical compound with the following structural formula:
ClC6H3(CF3)OC(≡N)C6H4NO
This compound belongs to the class of nicotinonitriles and contains both a pyridine ring and a nitrile group. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthetic route for 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile involves the following steps:
Arylation of 2-Chloronicotinonitrile: The chlorination of nicotinonitrile yields 2-chloronicotinonitrile.
Suzuki-Miyaura Coupling: The 2-chloronicotinonitrile reacts with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the Suzuki-Miyaura coupling reaction. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
Reactions:
Arylation: The initial chlorination step introduces the chlorine atom.
Suzuki-Miyaura Coupling: This cross-coupling reaction connects the 2-chloronicotinonitrile and 4-(trifluoromethoxy)phenylboronic acid, forming the target compound.
- Palladium catalyst (often Pd(PPh₃)₄)
- Base (e.g., potassium carbonate or sodium hydroxide)
- Solvents (e.g., DMF, DMSO, or toluene)
Major Products: The major product is 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile itself.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Heterocycles: Valuable for medicinal chemistry due to fluorine’s unique properties.
Drug Discovery: Investigated as a potential drug scaffold.
Biological Activity: Studied for its effects on specific targets (e.g., enzymes, receptors).
Agrochemicals: Potential use as herbicides or fungicides.
Materials Science: Incorporation into polymers or materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.
Comparison with Similar Compounds
While 2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile is unique due to its trifluoromethoxyphenyl group, similar compounds include:
2-Chloronicotinonitrile: Lacks the trifluoromethoxy substitution.
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxyphenyl motif but lacks the nicotinonitrile core.
Properties
Molecular Formula |
C13H6ClF3N2O |
---|---|
Molecular Weight |
298.65 g/mol |
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6ClF3N2O/c14-12-9(6-18)5-10(7-19-12)8-1-3-11(4-2-8)20-13(15,16)17/h1-5,7H |
InChI Key |
YUMVUEDZRFDYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)OC(F)(F)F |
Origin of Product |
United States |
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